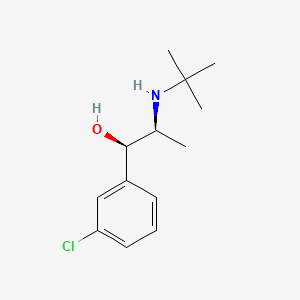

(R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol

CAS No.: 292055-72-2

Cat. No.: VC8477954

Molecular Formula: C13H20ClNO

Molecular Weight: 241.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 292055-72-2 |

|---|---|

| Molecular Formula | C13H20ClNO |

| Molecular Weight | 241.76 g/mol |

| IUPAC Name | (1R,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol |

| Standard InChI | InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12-/m0/s1 |

| Standard InChI Key | NDPTTXIBLSWNSF-CABZTGNLSA-N |

| Isomeric SMILES | C[C@@H]([C@@H](C1=CC(=CC=C1)Cl)O)NC(C)(C)C |

| SMILES | CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C |

| Canonical SMILES | CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C |

Introduction

Chemical Identification and Nomenclature

Systematic Naming and Synonyms

The IUPAC name of this compound is (1R,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol**, reflecting its relative stereochemistry at the two chiral centers . It is alternatively designated as rac erythro-dihydrobupropion, distinguishing it from its threo-diastereomer (CAS 153365-82-3) . Additional synonyms include:

Registry Identifiers

Structural and Stereochemical Features

Molecular Framework

The compound features a propanol backbone substituted with:

-

A tert-butylamino group (-NH-C(CH₃)₃) at the second carbon.

Stereochemistry

The (R,S)** configuration denotes a racemic mixture of enantiomers with erythro stereochemistry, where the hydroxyl and tert-butylamino groups reside on opposite sides of the propanol plane . This contrasts with the threo-diastereomer, where these groups are on the same side .

Table 1: Stereochemical Comparison of Bupropion Metabolites

| Property | Erythro-Dihydrobupropion (R*,S*) | Threo-Dihydrobupropion (R*,R*) |

|---|---|---|

| CAS Number | 292055-72-2 | 153365-82-3 |

| Configuration | Opposite substituents | Same-side substituents |

| Molecular Formula | C₁₃H₂₀ClNO | C₁₃H₂₀ClNO |

| Density (g/cm³) | 1.078 (Predicted) | 1.078 (Predicted) |

Physicochemical Properties

Spectral Characteristics

-

Mass Spectrometry: GC-MS data are cataloged under the Mass Spectrometry Committee of the American Academy of Forensic Sciences .

-

3D Conformer Analysis: Interactive models highlight steric interactions between the tert-butylamino and 3-chlorophenyl groups .

Synthesis and Metabolic Pathways

Role as a Bupropion Metabolite

(R*,S*)-2-(T-Butylamino)-1-(3-chlorophenyl) propanol is produced via hepatic reduction of bupropion’s ketone group, forming a secondary alcohol . This metabolic step alters the compound’s bioavailability and clearance kinetics compared to the parent drug.

Synthetic Routes

While detailed synthetic protocols are proprietary, retrosynthetic analysis suggests:

-

Aldol Condensation: Between 3-chlorobenzaldehyde and a tert-butylamine-containing precursor.

-

Stereoselective Reduction: Using catalysts like NaBH₄ with chiral ligands to achieve erythro selectivity .

Pharmacological Relevance

Toxicological Considerations

-

Predicted pKa: 13.67±0.20, indicating weak basicity and potential ionization in physiological pH .

-

Storage Recommendations: -20°C to prevent racemization or degradation .

Analytical and Regulatory Status

Detection Methods

Regulatory Compliance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume